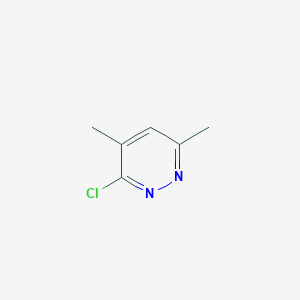

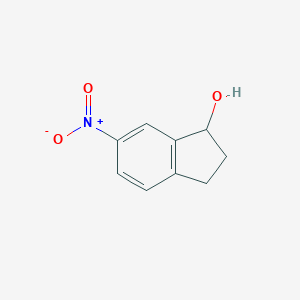

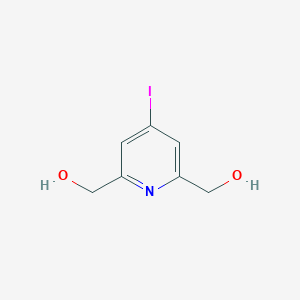

![molecular formula C9H9N3O2 B176135 Ethyl imidazo[1,2-B]pyridazine-2-carboxylate CAS No. 123531-27-1](/img/structure/B176135.png)

Ethyl imidazo[1,2-B]pyridazine-2-carboxylate

Overview

Description

Ethyl imidazo[1,2-B]pyridazine-2-carboxylate is a derivative of imidazo[1,2-b]pyridazine, which is an important heterocyclic nucleus . This compound has been synthesized and characterized by spectroscopic techniques . It has been found to have good biological activity and has been widely studied in drug molecules .

Synthesis Analysis

The compound was synthesized using a new structure that has not been reported before . The chemical structure of the target compound was identified by MS, 1H NMR, FT-IR, and 13C NMR . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold .Molecular Structure Analysis

The crystal structure of ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate was determined by single crystal X-ray diffraction analysis . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade . The transformation goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl imidazo[1,2-B]pyridazine-2-carboxylate were analyzed using various spectroscopic techniques and X-ray diffraction . The results were consistent with the theoretical study .Scientific Research Applications

Drug Molecules Synthesis

Field

Application

Ethyl imidazo[1,2-B]pyridazine-2-carboxylate derivatives have been widely studied in drug molecules .

Methods

A new compound, ethyl 6-chloro-3-fluoroimidazo[1,2-B]pyridazine-2-carboxylate, was synthesized and characterized by spectroscopic techniques .

Results

The synthesized compound has a novel structure compared to previous imidazoles and pyrazines .

Antifungal Activity

Field

Application

Some derivatives of Ethyl imidazo[1,2-B]pyridazine-2-carboxylate have shown antifungal activity .

Anti-diabetes Activity

Field

Application

Certain derivatives have shown anti-diabetes activity .

Antiparasitic Activity

Field

Application

Some derivatives have shown antiparasitic activity .

Anti-inflammatory Activity

Field

Application

Some derivatives of Ethyl imidazo[1,2-B]pyridazine-2-carboxylate have shown anti-inflammatory activity .

Acetylcholinesterase Inhibitors

Field

Application

Imidazo[1,2-b]pyridazine derivatives can also be used as novel ligands with high affinity for gamma-hydroxybutyric acid (GHB) binding sites . This suggests potential applications in the treatment of neurological disorders, such as Alzheimer’s disease, where acetylcholinesterase inhibitors are commonly used .

Anti-proliferative Activity

Field

Application

Some derivatives of Ethyl imidazo[1,2-B]pyridazine-2-carboxylate have shown anti-proliferative activity .

Radioligands for Tropomyosin Receptor Kinase Family

Application

Ethyl imidazo[1,2-B]pyridazine-2-carboxylate derivatives have been used as radioligands for the tropomyosin receptor kinase family . This suggests potential applications in the treatment of neurological disorders.

Future Directions

Given the biological activity of imidazo[1,2-b]pyridazine derivatives and the successful synthesis of Ethyl imidazo[1,2-B]pyridazine-2-carboxylate, there is strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine . These compounds show diverse biological activities and pharmacological properties, suggesting potential for future research and development .

properties

IUPAC Name |

ethyl imidazo[1,2-b]pyridazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-2-14-9(13)7-6-12-8(11-7)4-3-5-10-12/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOLUKGMRJYPRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN2C(=N1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445338 | |

| Record name | ETHYL IMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl imidazo[1,2-B]pyridazine-2-carboxylate | |

CAS RN |

123531-27-1 | |

| Record name | ETHYL IMIDAZO[1,2-B]PYRIDAZINE-2-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

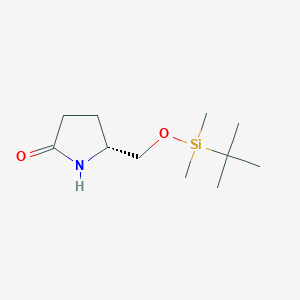

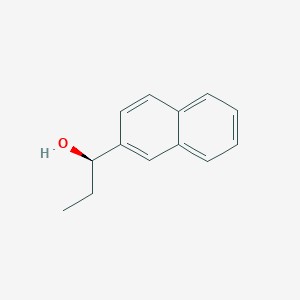

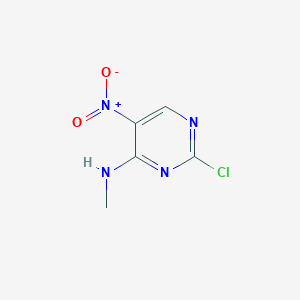

![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-fluorophenoxy]ethoxy]-4-fluoroanilino]acetate](/img/structure/B176052.png)

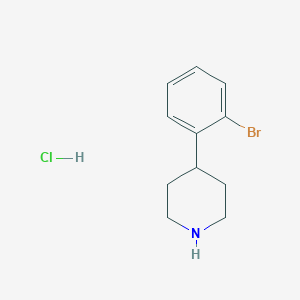

![2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine](/img/structure/B176062.png)